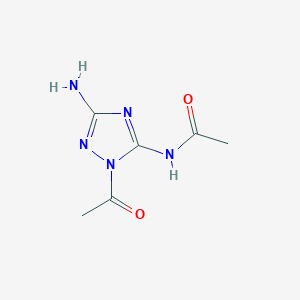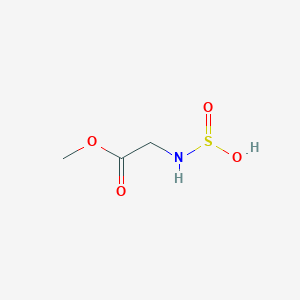
Glycine, N-sulfino-, 1-methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-sulfino-, 1-methyl ester (9CI) is a chemical compound with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol It is a derivative of glycine, an amino acid, and features a sulfino group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-sulfino-, 1-methyl ester (9CI) typically involves the reaction of glycine with a sulfino group donor and a methyl esterifying agent. One common method includes the reaction of glycine with sulfur dioxide and methanol under acidic conditions to introduce the sulfino group and esterify the carboxyl group . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Glycine, N-sulfino-, 1-methyl ester (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The raw materials used in the production are typically sourced in bulk to reduce costs and ensure a consistent supply .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-sulfino-, 1-methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The sulfino group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-sulfino-, 1-methyl ester (9CI) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Glycine, N-sulfino-, 1-methyl ester (9CI) involves its interaction with various molecular targets and pathways. The sulfino group can participate in redox reactions, influencing cellular oxidative states. The ester group can undergo hydrolysis, releasing glycine, which can then participate in metabolic pathways . The compound’s effects are mediated through its ability to modify proteins and enzymes, impacting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine methyl ester: A simpler ester derivative of glycine without the sulfino group.
Glycine, N-(cyclopropylcarbonyl)-, methyl ester: Another derivative with a different substituent on the nitrogen atom.
Uniqueness
Glycine, N-sulfino-, 1-methyl ester (9CI) is unique due to the presence of both the sulfino and methyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other glycine derivatives, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C3H7NO4S |
|---|---|
Molekulargewicht |
153.16 g/mol |
IUPAC-Name |
1-methoxy-1-oxo-2-(sulfinoamino)ethane |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)2-4-9(6)7/h4H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
IQZYQQUOYJZKJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


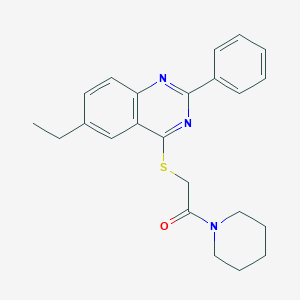
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)


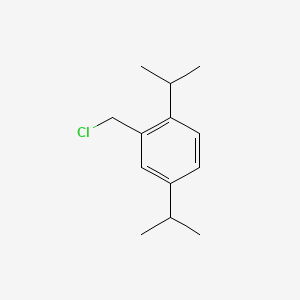
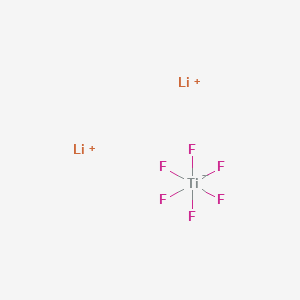

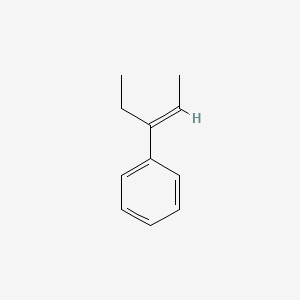
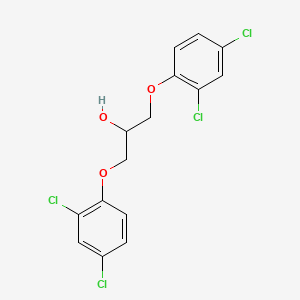
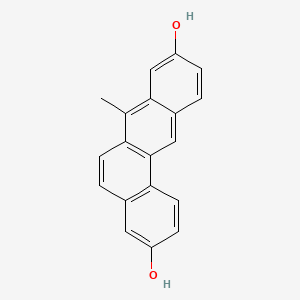
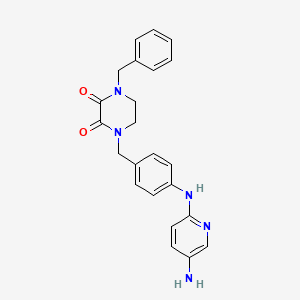
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
